Diethyl 2-(1-hydroxybutyl)propanedioate
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Overview
Description
Diethyl 2-(1-hydroxybutyl)propanedioate is an organic compound with the molecular formula C11H20O5. It is a derivative of propanedioic acid, featuring a hydroxybutyl group and two ethyl ester groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(1-hydroxybutyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (also known as diethyl malonate) with an appropriate alkyl halide. The process involves the formation of an enolate ion from diethyl propanedioate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1-hydroxybutyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or hydroxybutyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the alkyl halide used.
Scientific Research Applications
Diethyl 2-(1-hydroxybutyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of substituted malonates and other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(1-hydroxybutyl)propanedioate involves its reactivity as an enolate ion. The enolate ion can participate in various nucleophilic substitution reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(1-hydroxybutyl)propanedioate, known for its use in malonic ester synthesis.
Diethyl acetamidomalonate: Another derivative of diethyl malonate, used in the synthesis of amino acids and other bioactive compounds.
Diethyl ketomalonate: A related compound with a ketone group, used in various organic synthesis applications.
Uniqueness
This compound is unique due to the presence of the hydroxybutyl group, which imparts distinct reactivity and potential applications compared to other malonate derivatives. Its ability to undergo diverse chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
13937-10-5 |
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Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
diethyl 2-(1-hydroxybutyl)propanedioate |
InChI |
InChI=1S/C11H20O5/c1-4-7-8(12)9(10(13)15-5-2)11(14)16-6-3/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
CMCBDOSVNNIBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C(=O)OCC)C(=O)OCC)O |
Origin of Product |
United States |
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